4-ethyl-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-2-17-5-6-18(14(21)13(17)20)15(22)16-10-11(23-8-7-19)12-4-3-9-24-12/h3-4,9,11,19H,2,5-8,10H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRSZQPRSJVOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide, identified by CAS number 2176270-72-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory and antimicrobial effects, and synthesizes findings from various studies.
The molecular formula of the compound is with a molecular weight of 355.4 g/mol. The structural characteristics include a piperazine ring substituted with ethyl and thiophene groups, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 2176270-72-5 |
| Molecular Formula | C15H21N3O5S |
| Molecular Weight | 355.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of piperazine can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .
In vitro assays using RAW264.7 cells showed that treatment with related compounds led to a marked decrease in nitric oxide (NO) production, suggesting a potential mechanism through which this compound could exert anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial activity of similar piperazine derivatives has been documented against various bacterial strains. A study reported that compounds with thiophene moieties exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 256 µg/mL . This suggests that the presence of the thiophene ring in this compound may enhance its antimicrobial efficacy.
Case Studies
- Case Study on Anti-inflammatory Action : In an experimental model, researchers administered a related compound to mice subjected to induced inflammation. The results indicated a reduction in paw edema and inflammatory markers in serum, supporting the hypothesis that piperazine derivatives can serve as effective anti-inflammatory agents .
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with piperazine-based compounds showed significant improvement in infection rates compared to standard antibiotic treatments. The study highlighted the potential for these compounds to be developed as new antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine and Dioxopiperazine Derivatives
Key Observations :
- The 2,3-dioxopiperazine core in the target compound and ’s derivative is critical for antibiotic activity, particularly β-lactamase inhibition. However, the target’s thiophen-2-yl and hydroxyethoxy groups may expand its target spectrum compared to the hydroxyphenyl analog .
Thiophene-Containing Analogs
Key Observations :
- The thiophene ring in the target compound and ’s analog enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes, DNA) .
- The hydroxyethoxy group in the target and ’s compound improves solubility, a critical factor for bioavailability in drug design .
Hydrazinecarboxamide Derivatives
Key Observations :
- Hydrazinecarboxamide derivatives (e.g., ) are widely used as enzyme inhibitors.
- The thiophene in the target compound replaces the benzothiophene in , which could reduce steric hindrance while retaining π-π interactions .
Q & A
Q. What are the optimized synthetic routes for 4-ethyl-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized piperazine cores and thiophene derivatives. Key steps include:
- Step 1: Coupling of the 2,3-dioxopiperazine moiety with a hydroxyethoxy-thiophenylethyl intermediate via carboxamide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF at 0–25°C .
- Step 2: Introduction of the ethyl group at the piperazine N-4 position through nucleophilic substitution or reductive amination under controlled pH (7–9) and temperature (40–60°C) .
- Purification: Column chromatography (e.g., silica gel with hexane/EtOAC gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameters:
- Solvent choice (polar aprotic solvents preferred for amidation).
- Catalysts (e.g., triethylamine for deprotonation).
- Reaction monitoring via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry of the piperazine ring, thiophene substitution, and carboxamide linkage. For example, the thiophen-2-yl proton signals appear at δ 6.8–7.4 ppm in CDCl3 .
- Mass Spectrometry (MS):
- High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 422.15) and detects impurities (<2%) .
- High-Performance Liquid Chromatography (HPLC):
- Thermogravimetric Analysis (TGA):
- Determines thermal stability; decomposition onset >200°C suggests suitability for high-temperature applications .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking:
- Use software like AutoDock Vina to model interactions between the compound’s piperazine-thiophene scaffold and target binding pockets (e.g., kinase ATP sites). The hydroxyethoxy group may form hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability (RMSD <2 Å) .
- QSAR Studies:
- Correlate substituent effects (e.g., ethyl vs. methyl groups) with inhibitory activity using Hammett or Hansch parameters .
Validation:
- Compare computational predictions with experimental IC50 values from kinase inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Methodological Answer:
- Standardized Assay Conditions:
- SAR Analysis:
- Meta-Analysis:
- Use statistical tools (e.g., ANOVA) to evaluate inter-study variability in cytotoxicity data, adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) .
Q. How to design pharmacokinetic studies to evaluate bioavailability and metabolic stability?
Methodological Answer:
- In Vitro Models:
- In Vivo Models:
Key Metrics:
- Half-life (t1/2), clearance (CL), volume of distribution (Vd).
Q. What are the challenges in synthesizing stereoisomers of this compound, and how are they addressed?
Methodological Answer:
- Chiral Resolution:
- Asymmetric Synthesis:
Analytical Confirmation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
